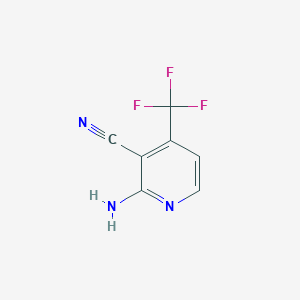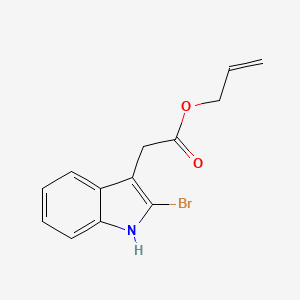
Allyl2-(2-bromo-1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl2-(2-bromo-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromo group and the allyl ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl2-(2-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole followed by esterification. One common method is the bromination of 1H-indole at the 2-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 2-bromo-1H-indole is then reacted with allyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl2-(2-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of 2-substituted indole derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of hydrogenated indole derivatives.
Applications De Recherche Scientifique
Allyl2-(2-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Chemical Biology: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Allyl2-(2-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1H-indole: Lacks the allyl ester functionality but shares the bromo-indole core.
Allyl2-(1H-indol-3-yl)acetate: Lacks the bromo group but has the allyl ester functionality.
2-Chloro-1H-indole: Similar to 2-bromo-1H-indole but with a chloro group instead of a bromo group.
Uniqueness
Allyl2-(2-bromo-1H-indol-3-yl)acetate is unique due to the presence of both the bromo group and the allyl ester functionality. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C13H12BrNO2 |
|---|---|
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
prop-2-enyl 2-(2-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-7-17-12(16)8-10-9-5-3-4-6-11(9)15-13(10)14/h2-6,15H,1,7-8H2 |
Clé InChI |
RHGNEUDVHYGJHQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CC1=C(NC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


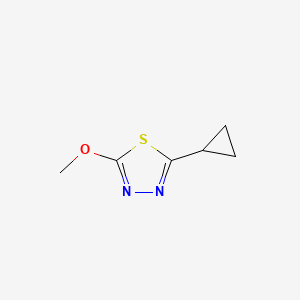
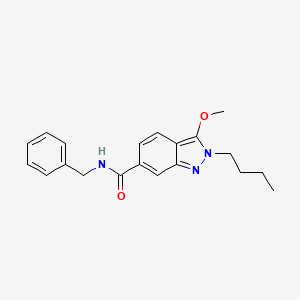
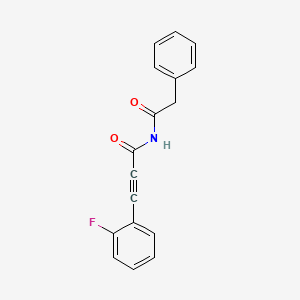

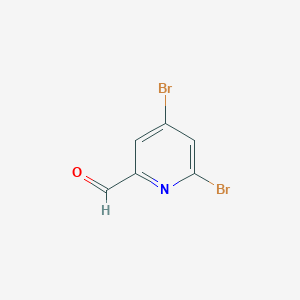
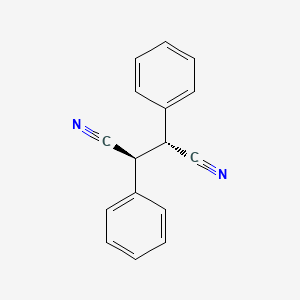

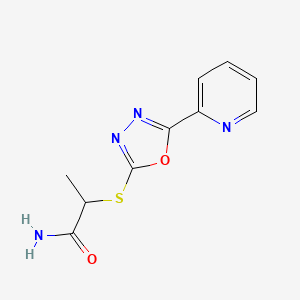
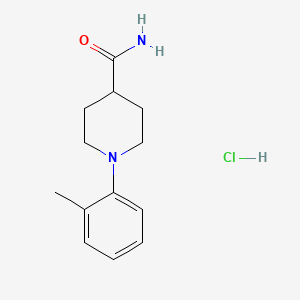
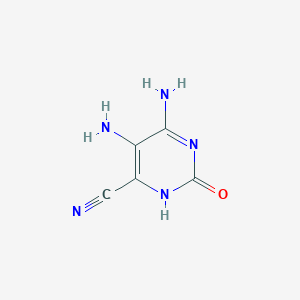
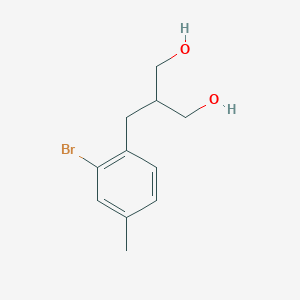

![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
